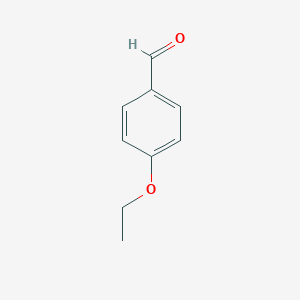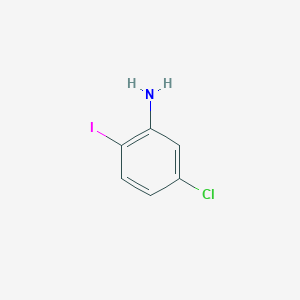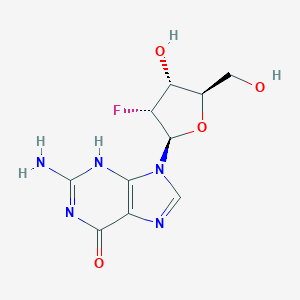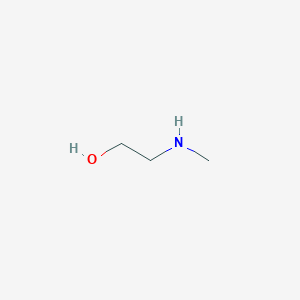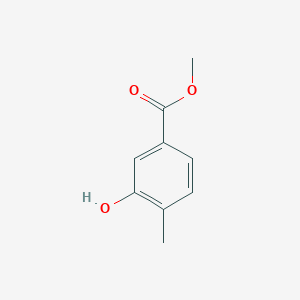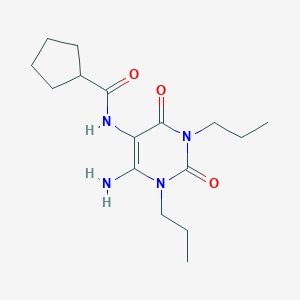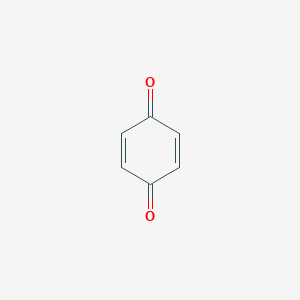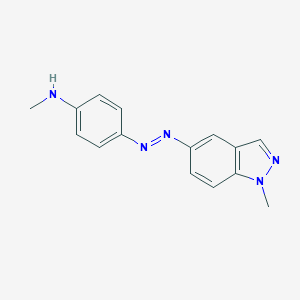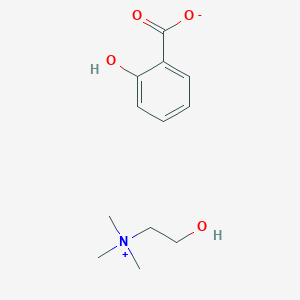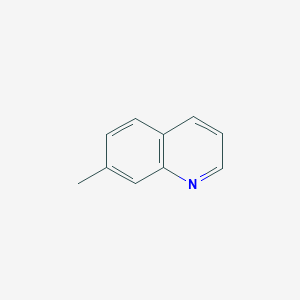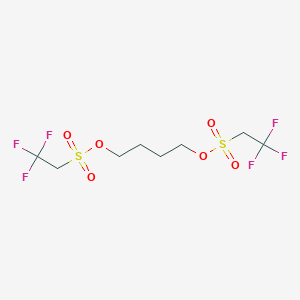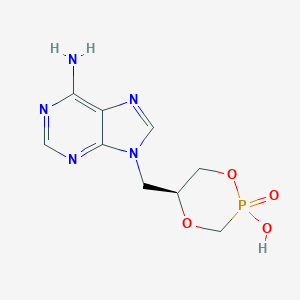
Chpmpa
概要
説明
Chpmpa, also known as (S)-3-hydroxy-2-(phosphonomethoxy)propyl adenine, is a derivative of acyclic nucleoside phosphonates. This compound has garnered significant attention due to its antiviral properties, particularly against DNA viruses. This compound exhibits a unique structure that allows it to interact effectively with viral enzymes, making it a promising candidate for antiviral drug development .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chpmpa involves the functionalization of the (S)-3-hydroxy-2-(phosphonomethoxy)propyl side chain. The process typically begins with the preparation of the phosphonomethoxy intermediate, followed by the introduction of the adenine moiety. Key steps include:
Phosphonomethoxy Intermediate Preparation: This involves the reaction of a suitable alcohol with a phosphonate ester under basic conditions.
Adenine Coupling: The adenine base is then coupled to the phosphonomethoxy intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as preparative liquid chromatography .
化学反応の分析
Types of Reactions: Chpmpa undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the phosphonate group, potentially altering the compound’s antiviral properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule, allowing for the synthesis of analogs with varied activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various this compound analogs with modified phosphonate groups or substituted adenine bases, each exhibiting unique biological activities .
科学的研究の応用
Chpmpa has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of novel antiviral agents. Its unique structure allows for the exploration of new chemical modifications to enhance antiviral activity.
Biology: In biological research, this compound is used to study the mechanisms of viral replication and the role of nucleoside analogs in inhibiting viral enzymes.
Medicine: this compound has shown promise in the treatment of viral infections, particularly those caused by DNA viruses such as herpesviruses and cytomegaloviruses. Its ability to inhibit viral replication makes it a valuable tool in antiviral drug development.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs.
作用機序
Chpmpa is similar to other acyclic nucleoside phosphonates such as cidofovir and tenofovir. it exhibits unique properties that distinguish it from these compounds:
Cidofovir: While both this compound and cidofovir inhibit viral DNA polymerase, this compound has a different side chain structure, which may result in a distinct antiviral spectrum.
Tenofovir: Tenofovir is primarily used in the treatment of HIV, whereas this compound shows more activity against DNA viruses.
類似化合物との比較
- Cidofovir
- Tenofovir
- Adefovir
- Acyclovir
Chpmpa’s unique structure and antiviral properties make it a valuable compound in the field of antiviral research and drug development.
特性
IUPAC Name |
9-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N5O4P/c10-8-7-9(12-3-11-8)14(4-13-7)1-6-2-18-19(15,16)5-17-6/h3-4,6H,1-2,5H2,(H,15,16)(H2,10,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMZUZGQXHRIL-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921234 | |
| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113892-17-4 | |
| Record name | Cyclic-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113892174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(6-Amino-9H-purin-9-yl)methyl]-2-hydroxy-1,4,2lambda~5~-dioxaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


